molecular formula C15H10O6 B045498 Cynodontin CAS No. 476-43-7

Cynodontin

Cat. No. B045498
CAS RN: 476-43-7
M. Wt: 286.24 g/mol
InChI Key: NFQXCHAJWVRYND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cynodontin, identified as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, can be synthesized through the fermentation process involving specific fungal cultures such as Curvularia lunata, which produces cynodontin as a biochromophore. This method provides an environmentally friendly approach to producing anthraquinone dyes, with cynodontin considered suitable as a dyestuff intermediate due to its purity and properties compared to synthetic equivalents (Hobson, Edwards, & Wales, 1997).

Molecular Structure Analysis

The molecular structure of cynodontin has been clarified through various analytical methods, including gas-liquid chromatography, which distinguishes it from similar pigments. It is characterized as 1,4,5,8-tetrahydroxy-2-methylanthraquinone, emphasizing the importance of the type and position of substitutions on the anthraquinone ring for its biological activity (Eijk & Roeymans, 1977).

Chemical Reactions and Properties

Cynodontin exhibits significant antifungal properties, as demonstrated by its inhibitory effects on fungi such as Sclerotinia minor and Botrytis cinerea. Its fungitoxicity is comparable to commercial fungicides, suggesting the compound's potential as a natural fungicide. The antifungal activity of cynodontin is attributed to its specific molecular structure, particularly the anthraquinone core and its hydroxyl and methyl substitutions (Chrysayi-Tokousbalides & Kastanias, 2003).

Scientific Research Applications

  • Kidney Stone Treatment : An extract from Cynodon dactylon, which contains Cynodontin, has shown beneficial effects in preventing and eliminating calcium oxalate deposition in kidneys, providing a scientific basis for its use in treating kidney stones (Atmani et al., 2009).

  • Cognitive and Behavioral Improvement : In studies involving mice exposed to radiation, Cynodon dactylon extract significantly improved cognitive and behavioral functions while increasing antioxidant status and reducing oxidative stress markers (Poojary et al., 2021).

  • Diabetes Management : Oral feeding of Cynodon dactylon extract significantly reduced elevated levels of lipid peroxidation (LPO) and increased antioxidant enzyme activities in diabetic rats (Rai et al., 2010).

  • Antifungal Properties : Cynodontin has been identified as a potent inhibitor of fungal growth in species like Sclerotinia minor and Botrytis cinerea, with effectiveness similar to commercial fungicides (Chrysayi-Tokousbalides & Kastanias, 2003).

  • Wound Healing : The plant extract demonstrates potential wound healing activity, attributed to its phenolic acids and flavonoids with antioxidative properties (Biswas et al., 2017).

  • Nephroprotective Activity : Cynodon dactylon, along with Gmelina asiatica, shows potent antioxidant, anti-inflammatory, and nephroprotective activity (Pemiah & Arun, 2014).

  • Atherosclerosis Prevention : The extract of Cynodon dactylon has shown to prevent early atherosclerotic changes in the vessel walls and positively alter lipid profiles (Pashaie et al., 2017).

  • Genetic Diversity Analysis in Grasses : 16 EST-SSR markers derived from Cynodon species show significant variation, useful for characterizing genetic diversity in Cynodon grasses (Jewell et al., 2010).

  • Photodynamic Actions : Cynodontin demonstrates photodynamic actions, potentially useful in various medical and scientific applications (Rajendran et al., 2003).

  • Antioxidant Activity : Cynodontin shows antioxidant activity in water and competitive mechanisms in benzene (Đorović et al., 2020).

properties

IUPAC Name

1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQXCHAJWVRYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197211
Record name Cynodontin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cynodontin

CAS RN

476-43-7
Record name 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynodontin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynodontin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cynodontin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNODONTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
M Chrysayi-Tokousbalides… - Journal of agricultural …, 2003 - ACS Publications
… and identified as the anthraquinone cynodontin (3-methyl-1,4,… Cynodontin was tested in vitro for fungitoxicity and was found … not significantly inhibited by cynodontin. Anthraquinone and …
Number of citations: 15 pubs.acs.org
DK Hobson, RL Edwards… - Journal of Chemical …, 1997 - Wiley Online Library
… as producing an anthraquinone biochromophore composed of over 70% cynodontin (1,4,5,8‐tetrahydroxy‐3‐methylanthraquinone). Cynodontin of this purity was considered to be a …
Number of citations: 22 onlinelibrary.wiley.com
H Raistrick, R Robinson, AR Todd - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… This substance, which we propose to term cynodontin, has the empirical formula C15H1006 and has not previously been described. From its origin and general properties it was …
Number of citations: 46 www.ncbi.nlm.nih.gov
J Đorović, M Antonijević, Z Marković - Journal of the Serbian Society …, 2020 - sscm.kg.ac.rs
The antioxidant activity of cynodontin was studied in the absence and the presence of free radical species. This in silico study was performed in water and benzene, with the aim to …
Number of citations: 4 www.sscm.kg.ac.rs
J Đorović Jovanović, M Antonijević, Z Marković - 2020 - scidar.kg.ac.rs
© 2020, Serbian Society of Computational Mechanics. The antioxidant activity of cynodontin was studied in the absence and the presence of free radical species. This in silico study was …
Number of citations: 0 scidar.kg.ac.rs
JP White, GT Johnson - Mycologia, 1971 - Taylor & Francis
… -submerged cultures and which can produce the pigment, cynodontin, in yields up to one-fifth of the … Optimum zinc concentrations for growth result in a marked reduction of cynodontin …
Number of citations: 19 www.tandfonline.com
GW Van Eijk, HJ Roeymans - Experientia, 1977 - Springer
… This compound was identified as cynodontin by means of MS, IR … On comparing the compounds II and Ill with cynodontin (I), we … lunata is in fact cynodontin. This was proved by high …
Number of citations: 11 link.springer.com
SA Mabadeje, WE Jefferson Jr, JD Wander - Experimental Mycology, 1978 - Elsevier
Cultures of Curvularia pallescens growing in a modified Czapek-Dox medium produce no lipophilic pigments under conditions of constant illumination or constant darkness; however, …
Number of citations: 1 www.sciencedirect.com
WK Anslow, H Raistrick - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… We have now confirmed by synthesis the suggested molecular structure for cynodontin. 4-Methyl-3:6-dimethoxyphthalic anhydride (I) [Anslow & Raistrick, 1940] was condensed with 1:4-dimethoxybenzene (II) by …
Number of citations: 14 www.ncbi.nlm.nih.gov
S Neelakantan, TR Rajagopalan… - Proceedings of the Indian …, 1959 - Springer
2-Methylanthraquinones with the 1∶4-dihydroxy system are conveniently prepared by the persulphate oxidation of the intermediate benzoylbenzoic acids and subsequent ring closure. …
Number of citations: 8 link.springer.com

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